Cas no 1005090-06-1 (4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide)
![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1005090-06-1x500.png)
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-N-(1-bicyclo[2.2.1]hept-2-ylethyl)benzenesulfonamide
- 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide
- EN300-10255
- HMS1718F21
- HMS2896A23
- G60130
- MLS001171370
- 4-AMINO-N-(1-(BICYCLO[2.2.1]HEPTAN-2-YL)ETHYL)BENZENE-1-SULFONAMIDE
- AKOS000198914
- AB00725476-01
- AKOS016338797
- FQB09006
- SR-01000054982-1
- CHEMBL1313407
- SR-01000054982
- DTXSID201103718
- SMR000591475
- Z57000544
- 1005090-06-1
- F1170-0148
- CS-0230164
- 4-amino-N-(1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)benzenesulfonamide
- 4-amino-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenesulfonamide
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- Inchi: InChI=1S/C15H22N2O2S/c1-10(15-9-11-2-3-12(15)8-11)17-20(18,19)14-6-4-13(16)5-7-14/h4-7,10-12,15,17H,2-3,8-9,16H2,1H3
- InChI Key: ZGICLUUQRQJGQH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 294.140199g/mol
- Monoisotopic Mass: 294.140199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 294.4g/mol
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 2.9
Experimental Properties
- Solubility: 6.8 [ug/mL]
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10255-0.1g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95.0% | 0.1g |
$232.0 | 2025-02-19 | |
Chemenu | CM452104-1g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95%+ | 1g |
$738 | 2023-03-07 | |
Life Chemicals | F1170-0148-2μmol |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Enamine | EN300-10255-5g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide, Mixture of diastereomers |
1005090-06-1 | 95% | 5g |
$1945.0 | 2023-10-28 | |
A2B Chem LLC | AV24958-5g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95% | 5g |
$2083.00 | 2024-04-20 | |
Aaron | AR019KH6-10g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95% | 10g |
$3991.00 | 2023-12-16 | |
1PlusChem | 1P019K8U-5g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95% | 5g |
$2466.00 | 2023-12-27 | |
Enamine | EN300-10255-1g |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide, Mixture of diastereomers |
1005090-06-1 | 95% | 1g |
$671.0 | 2023-10-28 | |
Aaron | AR019KH6-50mg |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95% | 50mg |
$239.00 | 2025-02-10 | |
Chemenu | CM452104-500mg |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide |
1005090-06-1 | 95%+ | 500mg |
$560 | 2023-03-07 |
4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide
4-Amino-N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide: A Comprehensive Overview
4-Amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide, with the CAS number 1005090-06-1, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as ABES (4-Amino-Benzene Sulfonamide), is characterized by its distinct structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide is notable for its bicyclo[2.2.1]heptane moiety, which imparts unique conformational flexibility and stability to the molecule. The presence of the sulfonamide group further enhances its reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
Synthesis of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common approach involves the reaction of 4-amino-benzenesulfonyl chloride with (1-bicyclo[2.2.1]heptan-2-yl)ethanamine in the presence of a base such as triethylamine. This method has been optimized to achieve high efficiency and reproducibility, making it suitable for large-scale production.
Recent research findings have highlighted the potential of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide in various therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preliminary studies have indicated that it may have antimicrobial activity against certain bacterial strains, suggesting its potential use in combating antibiotic-resistant infections.
In the context of drug discovery, 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide has been explored as a lead compound for the development of novel therapeutic agents. Its unique structure allows for the introduction of various functional groups to modulate its biological activity and improve pharmacokinetic properties. For instance, modifications at the amino group or the bicyclo[2.2.1]heptane moiety have been shown to enhance its potency and selectivity.
From a pharmacological perspective, 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preclinical studies. These characteristics make it an attractive candidate for further clinical evaluation.
Recent advancements in computational chemistry and molecular modeling have also contributed to our understanding of the mechanisms underlying the biological activity of 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide. Molecular docking studies have revealed that this compound can bind to specific protein targets involved in inflammatory pathways, providing insights into its mode of action.
In conclusion, 4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide (CAS No: 1005090-06-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological properties, makes it an attractive candidate for further investigation and development as a therapeutic agent.
1005090-06-1 (4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide) Related Products
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